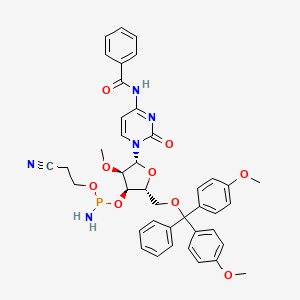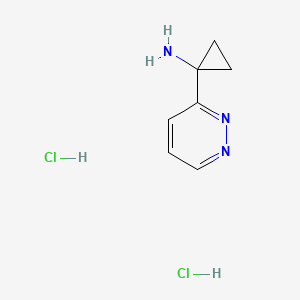
1-(Pyridazin-3-yl)cyclopropanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL is a compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL involves several steps. One common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Cycloaddition: This reaction involves the addition of a compound to a double or triple bond, forming a ring structure.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyridazinone derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL involves its interaction with specific molecular targets. For instance, it can inhibit calcium ion influx, which is essential for the activation of platelet aggregation . This inhibition can lead to various therapeutic effects, such as reducing blood pressure and preventing blood clots. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in medicinal chemistry .
Comparaison Avec Des Composés Similaires
1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities, including antihypertensive and anti-inflammatory effects.
Pyrazolopyridine: Exhibits adenosine receptor antagonist activity and phosphodiesterase inhibitory activity.
Dihydropyridazinone: Demonstrates enhanced potency due to its ability to inhibit calcium ion influx.
The uniqueness of 1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL lies in its specific structure, which allows for diverse interactions and applications in various scientific fields.
Propriétés
Formule moléculaire |
C7H11Cl2N3 |
|---|---|
Poids moléculaire |
208.09 g/mol |
Nom IUPAC |
1-pyridazin-3-ylcyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H9N3.2ClH/c8-7(3-4-7)6-2-1-5-9-10-6;;/h1-2,5H,3-4,8H2;2*1H |
Clé InChI |
NFQGUEWDJGIPCF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=NN=CC=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



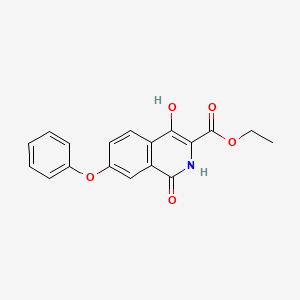
![Thieno[3,4-b]pyridine-5,7-diamine](/img/structure/B14041949.png)
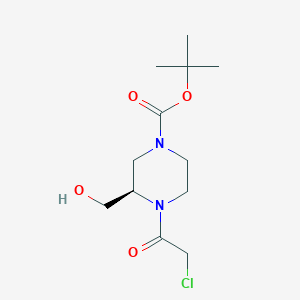

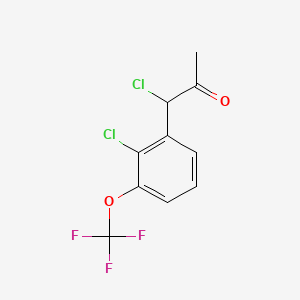




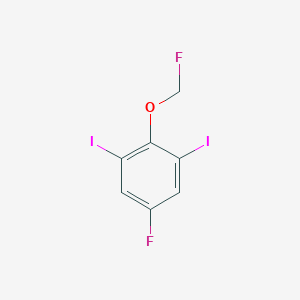
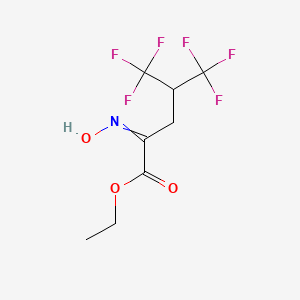
![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)
